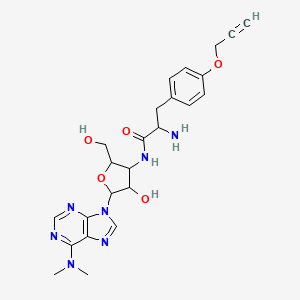![molecular formula C19H16O4 B13387797 [14C]Warfarin](/img/structure/B13387797.png)
[14C]Warfarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[14C]Warfarin is a radiolabeled form of warfarin, a well-known anticoagulant used to prevent blood clots. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors. The radiolabeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of warfarin in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [14C]Warfarin involves the incorporation of the radioactive carbon isotope, carbon-14, into the warfarin molecule. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-14 isotope.
Coupling Reaction: The precursor is then coupled with a suitable reagent to form the warfarin structure. This step often involves the use of catalysts and specific reaction conditions to ensure the incorporation of the radioactive isotope.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity of the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound. The production facilities must adhere to regulatory guidelines for handling and disposing of radioactive materials.
Análisis De Reacciones Químicas
Types of Reactions
[14C]Warfarin undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarin metabolites.
Reduction: Reduction reactions can convert warfarin to its reduced forms.
Substitution: Warfarin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Hydroxywarfarin: Formed through oxidation.
Reduced Warfarin: Formed through reduction.
Substituted Warfarin Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
[14C]Warfarin is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of warfarin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of warfarin.
Drug Interaction Studies: Evaluating the interactions between warfarin and other drugs.
Toxicology: Assessing the toxicological effects of warfarin and its metabolites.
Clinical Research: Understanding the effects of warfarin in different patient populations and conditions.
Mecanismo De Acción
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for converting vitamin K epoxide to its active form, vitamin K hydroquinone. By inhibiting this enzyme, warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation and activation of clotting factors II, VII, IX, and X. This results in decreased clotting ability and prevents the formation of blood clots.
Comparación Con Compuestos Similares
Similar Compounds
Dicoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Acenocoumarol: A synthetic derivative of coumarin used as an anticoagulant.
Phenprocoumon: Another coumarin derivative with anticoagulant effects.
Uniqueness of [14C]Warfarin
This compound is unique due to its radiolabeled carbon-14 isotope, which allows for precise tracking and measurement in biological systems. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of warfarin, providing insights that are not possible with non-radiolabeled compounds.
Propiedades
Fórmula molecular |
C19H16O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2 |
Clave InChI |
PJVWKTKQMONHTI-OZUIXNLOSA-N |
SMILES isomérico |
CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)

![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)


